molecular formula C16H20N2O14S4 B3182628 1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid CAS No. 98604-89-8

1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid

Cat. No.: B3182628
CAS No.: 98604-89-8
M. Wt: 592.6 g/mol
InChI Key: RIUSVHPDQDXRGU-UHFFFAOYSA-N
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Description

1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid is a useful research compound. Its molecular formula is C16H20N2O14S4 and its molecular weight is 592.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 591.97973801 g/mol and the complexity rating of the compound is 1050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is lysine residues in proteins . Lysine is an essential amino acid that plays a crucial role in protein structure and function. It is involved in a variety of biological processes, including protein synthesis, cell signaling, and immune response.

Mode of Action

This compound is a lysine-selective crosslinker . Crosslinkers are used to create covalent bonds between functional groups in proteins, thereby modifying their structure and function. This compound specifically targets the amino group in lysine residues, forming a stable covalent bond. This can lead to changes in protein conformation, activity, or interactions with other molecules.

Pharmacokinetics

The compound is soluble in water up to 10 mM, which suggests it could be readily absorbed and distributed in the body . It is also described asmembrane-impermeable , which could limit its ability to cross cell membranes and affect intracellular targets. More research would be needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s solubility and reactivity could be affected by the pH of its environment. Additionally, its stability and efficacy could be influenced by storage conditions, as it is recommended to be stored at +4°C .

Properties

IUPAC Name

1-[4-[[4-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-4-oxobutyl]disulfanyl]butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O14S4/c19-11-7-9(35(25,26)27)15(23)17(11)31-13(21)3-1-5-33-34-6-2-4-14(22)32-18-12(20)8-10(16(18)24)36(28,29)30/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUSVHPDQDXRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCSSCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O14S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001128833
Record name 1,1′-[Dithiobis[(1-oxo-4,1-butanediyl)oxy]]bis[2,5-dioxo-3-pyrrolidinesulfonic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98604-89-8
Record name 1,1′-[Dithiobis[(1-oxo-4,1-butanediyl)oxy]]bis[2,5-dioxo-3-pyrrolidinesulfonic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98604-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-[Dithiobis[(1-oxo-4,1-butanediyl)oxy]]bis[2,5-dioxo-3-pyrrolidinesulfonic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid
Reactant of Route 2
Reactant of Route 2
1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid
Reactant of Route 3
Reactant of Route 3
1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid
Reactant of Route 4
Reactant of Route 4
1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid
Reactant of Route 5
Reactant of Route 5
1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid
Reactant of Route 6
Reactant of Route 6
1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid

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